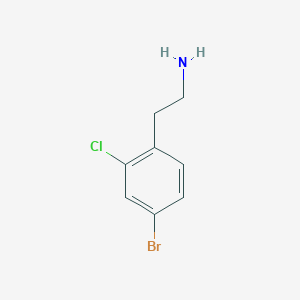
2-(4-Bromo-2-chlorophenyl)ethanamine
Cat. No. B2800666
Key on ui cas rn:
874285-01-5
M. Wt: 234.52
InChI Key: GYYRSYUPFKJPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096567B2
Procedure details


To a stirred suspension of lithium borohydride (0.29 g, 13 mmol) in tetrahydrofuran (20 mL) at ambient temperature was added chlorotrimethylsilane (3.4 mL, 27 mmol), dropwise over 2 minutes. After stirring at ambient temperature for 20 minutes, argon gas was bubbled through the mixture for 2 minutes to remove the remaining trimethylsilane that had formed. A solution of 4-bromo-2-chloro-1-(2-nitrovinyl)benzene (0.88 g, 3.4 mmol) in tetrahydrofuran (15 mL) was added dropwise over 4 minutes with stirring at ambient temperature. The resulting mixture was stirred and heated to reflux for 1 hour. The mixture was cooled in an ice bath and carefully quenched with methanol (20 mL). The solvent was evaporated, and the residue was partitioned between 20% potassium hydroxide (40 mL) and dichloromethane (20 mL). The organic layer was dried over sodium sulfate and concentrated to afford 2-(4-bromo-2-chlorophenyl)ethanamine as a light yellow oil (0.75 g, 95% yield).



Name
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
Quantity
0.88 g
Type
reactant
Reaction Step Three


Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Li+].Cl[Si](C)(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][N+:17]([O-])=O)=[C:11]([Cl:20])[CH:10]=1>O1CCCC1>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[C:11]([Cl:20])[CH:10]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Three
|
Name
|
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C=C[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at ambient temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
argon gas was bubbled through the mixture for 2 minutes
|
|
Duration
|
2 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the remaining trimethylsilane that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with methanol (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 20% potassium hydroxide (40 mL) and dichloromethane (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)CCN)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.75 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
